molecular formula C10H7F3N2 B8323323 8-Quinolinamine, 4-(trifluoromethyl)- CAS No. 857758-90-8

8-Quinolinamine, 4-(trifluoromethyl)-

Cat. No. B8323323
M. Wt: 212.17 g/mol
InChI Key: ASJWQBTUQNJIQQ-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 2 general procedure 4, 8-nitro-4-trifluoromethyl-quinoline 468 (900 mg, 4.13 mmol), SnCl2 (3.12 g, 16.5 mmol), 6N HCl (2 drops) and EtOH (20 ml) at 85° C. for 3 h gave the title compound (700 mg, 89%) which was used in the next step without further purification.
Name
8-nitro-4-trifluoromethyl-quinoline
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[C:9]2[C:14]([F:17])([F:16])[F:15])([O-])=O.Cl[Sn]Cl>Cl.CCO>[F:17][C:14]([F:15])([F:16])[C:9]1[C:8]2[C:13](=[C:4]([NH2:1])[CH:5]=[CH:6][CH:7]=2)[N:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
8-nitro-4-trifluoromethyl-quinoline
Quantity
900 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C(=CC=NC12)C(F)(F)F
Step Two
Name
Quantity
3.12 g
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 85° C.
CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=NC2=C(C=CC=C12)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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